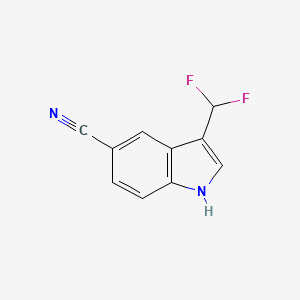
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . It is a solid compound that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group and a trifluoromethoxyphenyl group.
Preparation Methods
The synthesis of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 4-(trifluoromethoxy)benzaldehyde under specific reaction conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine form of the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
- Cyclopropyl(3,4-dimethoxyphenyl)methanamine hydrochloride
- Cyclopropyl(3-chlorophenyl)methanamine hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring
Properties
Molecular Formula |
C11H13ClF3NO |
|---|---|
Molecular Weight |
267.67 g/mol |
IUPAC Name |
cyclopropyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10(15)7-1-2-7;/h3-7,10H,1-2,15H2;1H |
InChI Key |
SMWQRVTZYHTYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)





![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)


![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)
